(2-Benzylisoindolin-5-yl)methanol

Overview

Description

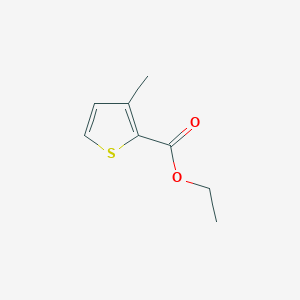

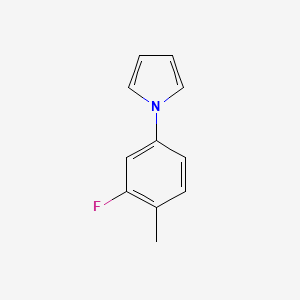

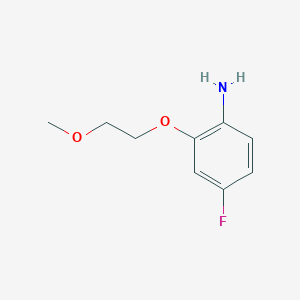

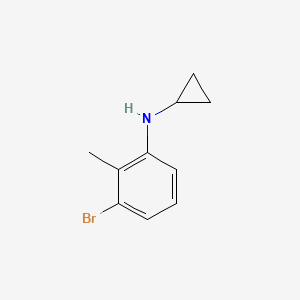

“(2-Benzylisoindolin-5-yl)methanol” is an organic compound with the molecular formula C16H17NO . It contains a total of 37 bonds, including 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Molecular Structure Analysis

The molecule contains a total of 35 atoms, including 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It has 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Scientific Research Applications

Pharmacology: Potential Therapeutic Applications

(2-Benzylisoindolin-5-yl)methanol, as an indole derivative, may have a variety of biological activities. Indole structures are found in many synthetic drug molecules and can bind with high affinity to multiple receptors, which is beneficial for developing new pharmaceutical derivatives . The compound could be investigated for its potential antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, (2-Benzylisoindolin-5-yl)methanol can serve as a building block for synthesizing complex organic compounds. Its structure contains multiple functional groups that can undergo various chemical reactions, making it a versatile precursor for the synthesis of a wide range of organic molecules .

Materials Science: Advanced Material Development

The compound’s unique structure could be utilized in materials science for the development of new materials with specific properties. Its molecular framework might be incorporated into polymers or other macromolecular structures to impart desired characteristics such as increased strength, flexibility, or chemical resistance .

Analytical Chemistry: Chromatography and Spectroscopy

(2-Benzylisoindolin-5-yl)methanol could be used as a standard or reference compound in analytical techniques like NMR, HPLC, LC-MS, and UPLC. Its distinct chemical shifts and retention times can help in the identification and quantification of similar compounds in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

The indole moiety of (2-Benzylisoindolin-5-yl)methanol is structurally similar to the tryptophan side chain, which is significant in biochemistry. This similarity could make it a candidate for studying enzyme-substrate interactions, particularly enzymes that interact with tryptophan or related compounds .

Environmental Science: CO2 Utilization and Conversion

Research in environmental science could explore the use of (2-Benzylisoindolin-5-yl)methanol in the context of CO2 utilization. It could potentially be involved in catalytic processes that convert CO2 into valuable chemicals, contributing to the reduction of greenhouse gas emissions and the development of sustainable technologies .

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which include (2-benzylisoindolin-5-yl)methanol, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological activity being influenced.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

properties

IUPAC Name |

(2-benzyl-1,3-dihydroisoindol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-12-14-6-7-15-10-17(11-16(15)8-14)9-13-4-2-1-3-5-13/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYMOHXXGCNJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600396 | |

| Record name | (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127169-16-8 | |

| Record name | (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)